Metazosin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

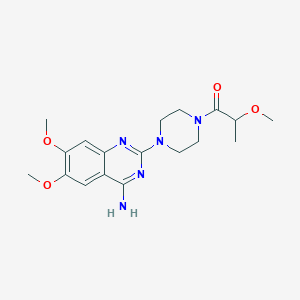

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOTYALSMRNXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275913, DTXSID50878352 | |

| Record name | Metazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95549-92-1, 116728-65-5 | |

| Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Metazosin on Alpha-1 Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alpha-1 Adrenoceptors and Metazosin

Alpha-1 adrenergic receptors (α1-adrenoceptors) are members of the G protein-coupled receptor (GPCR) superfamily. They are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, and play a crucial role in regulating vascular tone, smooth muscle contraction, and various physiological processes.[1] There are three distinct subtypes of α1-adrenoceptors: α1A, α1B, and α1D, each encoded by a separate gene.[2] These subtypes exhibit differential tissue distribution and contribute to distinct physiological functions.

This compound, as an alpha-1 adrenoceptor antagonist, primarily exerts its therapeutic effects in the management of hypertension and benign prostatic hyperplasia (BPH) by blocking the actions of norepinephrine at postsynaptic alpha-1 adrenoceptors. This blockade leads to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1] In the prostate, antagonism of α1A-adrenoceptors induces relaxation of the smooth muscle in the bladder neck and prostate capsule, thereby improving urinary outflow in patients with BPH.

Molecular Mechanism of Action

Competitive Antagonism at Alpha-1 Adrenoceptors

This compound acts as a competitive antagonist at alpha-1 adrenoceptors. This means that it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. The antagonism is reversible, and its effect can be overcome by increasing the concentration of the agonist.

Downstream Signaling Pathways

Alpha-1 adrenoceptors are primarily coupled to the Gq/11 family of heterotrimeric G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration is a key event in smooth muscle contraction.

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates various cellular proteins, leading to a cascade of events that contribute to the sustained cellular response.

By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling cascade, leading to smooth muscle relaxation.

References

- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of the inositol phosphates produced upon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical and functional studies on alpha 1-and alpha 2-adrenoreceptors: an examination using the Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Metazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosin is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of primary literature containing specific quantitative data, this guide synthesizes the available information and provides a comparative context with other well-established alpha-1 adrenergic antagonists such as Prazosin, Doxazosin, and Terazosin. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and pharmacological research.

Introduction

This compound is an antihypertensive agent belonging to the class of alpha-1 adrenergic receptor blockers.[1] Its primary therapeutic applications are in the management of hypertension and benign prostatic hyperplasia (BPH).[1] By selectively inhibiting alpha-1 adrenergic receptors, this compound induces vasodilation of both arteries and veins, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[1] Additionally, its action on the smooth muscle of the prostate and bladder neck helps to alleviate the symptoms associated with BPH.[1]

Mechanism of Action

This compound functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system's regulation of vascular tone. The endogenous catecholamines, norepinephrine (B1679862) and epinephrine, are the natural ligands for these receptors. Upon binding, they initiate a signaling cascade that results in smooth muscle contraction and vasoconstriction. This compound selectively binds to these alpha-1 receptors, thereby preventing the binding of endogenous catecholamines and inhibiting this vasoconstrictive effect.[1] This leads to vasodilation and a reduction in blood pressure.[1]

Signaling Pathway

The alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G-proteins. The binding of an agonist to the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of various cellular proteins that mediate smooth muscle contraction. By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling pathway.

Pharmacodynamics

Data Presentation

The following tables provide a comparative overview of the pharmacodynamic and pharmacokinetic parameters of this compound (where available) and other commonly used alpha-1 adrenergic antagonists.

| Drug | Receptor Subtype Affinity (Ki, nM) | Reference |

| α1A | α1B | |

| This compound | Data not available | Data not available |

| Prazosin | ~0.2 | ~0.3 |

| Doxazosin | ~2.6 | ~3.5 |

| Terazosin | ~1.7 | ~2.0 |

Table 1: Comparative Binding Affinities of Alpha-1 Adrenergic Antagonists.

| Drug | Potency (pA2 / pKi) | Reference |

| This compound | Data not available | |

| Prazosin | 9.14 (pA2) | [2] |

| Doxazosin | 8.46 (log Ki) | [3] |

| Terazosin | Data not available |

Table 2: Comparative Functional Potency of Alpha-1 Adrenergic Antagonists.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral absorption and a duration of action that is suitable for once-daily dosing.[1] It undergoes first-pass metabolism in the liver, and its metabolites, along with the unchanged drug, are primarily excreted in the urine.[1]

| Parameter | This compound | Prazosin | Doxazosin | Terazosin |

| Bioavailability (%) | Data not available | ~60 | ~65 | ~90 |

| Time to Peak (Tmax, h) | Data not available | 1-3 | 2-3 | 1-2 |

| Half-life (t½, h) | Data not available (long-acting) | 2-3 | ~22 | ~12 |

| Protein Binding (%) | Data not available | ~95 | ~98 | ~90-94 |

Table 3: Comparative Pharmacokinetic Parameters of Alpha-1 Adrenergic Antagonists.

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not widely available. However, the following sections describe the general methodologies used for characterizing the pharmacological properties of alpha-1 adrenergic antagonists.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a drug for its receptor. A typical protocol involves the following steps:

-

Tissue/Cell Preparation: Membranes from tissues or cells expressing the target receptor (e.g., rat cerebral cortex for alpha-1 adrenoceptors) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine the potency of a drug in eliciting a physiological response. For an antagonist like this compound, this is typically measured by its ability to inhibit the response to an agonist. An example protocol is as follows:

-

Tissue Preparation: A smooth muscle tissue, such as a strip of rabbit aorta, is mounted in an organ bath containing a physiological salt solution.

-

Agonist Response: A cumulative concentration-response curve is generated for an alpha-1 adrenergic agonist (e.g., phenylephrine) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a specific period.

-

Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the agonist's concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA2 value.

Clinical Implications and Future Directions

This compound has demonstrated efficacy in the treatment of hypertension and BPH.[1] Its long duration of action allows for convenient once-daily dosing, which may improve patient compliance.[1] Common side effects are consistent with the alpha-1 adrenergic antagonist class and include dizziness, headache, and postural hypotension (the "first-dose effect").[1]

Further research is warranted to fully elucidate the pharmacological profile of this compound, particularly with respect to its subtype selectivity and a more detailed characterization of its pharmacokinetic and metabolic pathways. The availability of specific quantitative data would enable a more precise comparison with other alpha-1 blockers and could inform the development of new therapeutic agents with improved efficacy and safety profiles.

Conclusion

This compound is a selective alpha-1 adrenergic receptor antagonist with clinical utility in the management of hypertension and BPH. Its pharmacological effects are mediated through the blockade of the Gq/11-PLC-IP3/DAG signaling pathway, leading to vasodilation and smooth muscle relaxation. While a comprehensive quantitative pharmacological profile is not fully available in recent literature, this guide provides a thorough overview based on existing knowledge and a comparative analysis with other drugs in its class. This information serves as a valuable resource for researchers and clinicians in the field of cardiovascular and urological pharmacology.

References

In Vitro Binding Affinity of Metazosin to Adrenergic Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Adrenergic Receptor Binding Profile

Due to the limited availability of specific quantitative binding data for Metazosin in the cited literature, the following table presents a qualitative summary of its known binding profile. For comparative context, quantitative data for the well-characterized alpha-1 selective antagonist, Prazosin (B1663645), is included.

| Compound | Adrenergic Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue/Cell Source | Reference |

| This compound | Alpha-1 | Displaces [3H]-prazosin | [3H]-prazosin | Rat Cerebral Cortex | [1] |

| Alpha-2 | No effect observed | - | Central nervous system | [1] | |

| Beta | Data not available | - | - | ||

| Prazosin | Alpha-1 | ~0.1 - 1 nM | [3H]-prazosin | Various tissues | |

| Alpha-2A | ~200 - 300 nM | [3H]-rauwolscine | Non-rodent tissues | ||

| Alpha-2B | ~5 - 10 nM | [3H]-rauwolscine | Rodent tissues |

Note: The statement that this compound displaces [3H]-prazosin indicates its affinity for the alpha-1 adrenergic receptor, as prazosin is a selective alpha-1 antagonist. The lack of effect on central alpha-2 receptors suggests selectivity. However, without specific inhibition constants (Ki) or IC50 values, the precise affinity and selectivity profile remains to be quantitatively determined.

Experimental Protocols: Radioligand Binding Assay

The following is a detailed, generalized protocol for determining the in vitro binding affinity of a test compound like this compound to adrenergic receptor subtypes using a competitive radioligand binding assay. This protocol is synthesized from established methodologies for adrenergic receptor binding studies.

Materials and Reagents

-

Membrane Preparations: Cell membranes from tissues (e.g., rat cerebral cortex, heart, spleen) or cultured cells (e.g., CHO, HEK293) stably expressing the human adrenergic receptor subtype of interest (alpha-1A, -1B, -1D; alpha-2A, -2B, -2C; beta-1, -2, -3).

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand.

-

For Alpha-1 subtypes: [3H]-prazosin

-

For Alpha-2 subtypes: [3H]-rauwolscine or [3H]-yohimbine

-

For Beta subtypes: [3H]-dihydroalprenolol (DHA) or [125I]-cyanopindolol

-

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Competitor: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine (B1677648) for alpha receptors, 1 µM propranolol (B1214883) for beta receptors) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at the assay temperature.

-

Scintillation Cocktail: For detection of tritium-based radioligands.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Detection Instrument: A liquid scintillation counter.

Membrane Preparation

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store the membrane aliquots at -80°C until use.

Competitive Binding Assay Procedure

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding competitor.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound (this compound).

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro assessment of this compound's binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Principle of competitive binding at the alpha-1 receptor.

Caption: Simplified Alpha-1 adrenergic receptor signaling pathway.

References

Metazosin: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazosin is a quinazoline-based selective alpha-1 adrenergic receptor antagonist that was developed as an antihypertensive agent. This document provides a comprehensive technical overview of the discovery and development history of this compound, including its synthesis, preclinical pharmacology, pharmacokinetics, and clinical evaluation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known by its development name Kenosin, emerged from research programs focused on identifying potent and selective alpha-1 adrenoceptor antagonists for the treatment of hypertension.[1] The rationale for its development was based on the established mechanism of action of alpha-1 blockers, which induce vasodilation and lower blood pressure by preventing the binding of norepinephrine (B1679862) to its receptors on vascular smooth muscle. This document will detail the scientific journey of this compound from its chemical synthesis to its evaluation in preclinical models and human clinical trials.

Synthesis of this compound

The synthesis of this compound involves a two-step process. The first step is the formation of an amide intermediate by reacting piperazine (B1678402) with 2-methoxypropionylchloride. In the second step, this intermediate is reacted with a substituted quinazoline, 4-amino-6,7-dimethoxyquinazoline, to yield this compound.

DOT Diagram: this compound Synthesis Workflow

References

Solubility and Stability of Metazosin in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Metazosin, an α1-adrenergic receptor antagonist. Due to the limited availability of direct quantitative data for this compound, this document synthesizes information from studies on structurally related quinazoline (B50416) derivatives and other α1-blockers to provide a predictive understanding of its physicochemical properties. The guide details experimental protocols for determining solubility and stability, offering a framework for researchers to generate specific data for this compound. All quantitative data for related compounds is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a quinazoline derivative that acts as an antihypertensive agent by blocking α1-adrenergic receptors.[1][2] Understanding the solubility and stability of this compound in common laboratory solvents is critical for a variety of research and development activities, including in vitro screening, formulation development, and analytical method development. This guide aims to provide a thorough resource on this topic, addressing the core requirements of drug development professionals.

Chemical Structure and Properties of this compound

-

IUPAC Name: 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one

-

Molecular Formula: C₁₈H₂₅N₅O₄

-

Molecular Weight: 375.43 g/mol

-

Appearance: Solid powder[3]

The chemical structure of this compound, featuring a quinazoline core, a piperazine (B1678402) ring, and other functional groups, influences its solubility and stability characteristics.

Solubility of this compound

Predicted Solubility Profile

Based on its structure, this compound is expected to be a weakly basic compound. The presence of multiple nitrogen atoms suggests that its solubility will be pH-dependent, with higher solubility in acidic aqueous solutions due to the formation of soluble salts. The organic portion of the molecule suggests that it will have some solubility in organic solvents.

Solubility Data of Structurally Related Compounds

The following table summarizes the solubility of Prazosin, another quinazoline-based α1-blocker, in common laboratory solvents. This data can be used as a preliminary guide for handling this compound.

| Compound | Solvent | Solubility | Reference |

| Prazosin Hydrochloride | DMSO | 25 mg/mL | [4] |

| Prazosin Hydrochloride | Ethanol | 5 mg/mL | [4] |

Note: This data is for Prazosin Hydrochloride, a structurally related compound, and should be used as an estimation for this compound.

Stability of this compound

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation.[5] While specific stability data for this compound is limited, a supplier notes that the compound is stable for weeks at ambient temperature and for years at -20°C when stored dry and protected from light.[3] Studies on other piperazinyl quinazoline α1-adrenergic receptor blockers provide a strong indication of this compound's likely stability profile under various stress conditions.[6]

Forced Degradation Studies of Related Compounds

Forced degradation studies on Prazosin, Terazosin, and Doxazosin, which share the same core structure as this compound, have shown the following:[6]

| Condition | Observation | Degradation Products |

| Acidic (0.1 M HCl, 80°C) | Significant decomposition | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |

| Alkaline (0.1 M NaOH) | Complete degradation | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |

| Neutral (Water) | No degradation observed | - |

| Oxidative (H₂O₂) | No degradation observed | - |

| Photolytic (Liquid & Solid) | Formation of a cluster of degradation products | Not specified |

| Thermal (Solid state, 50°C, 1 month) | Stable | - |

This data suggests that this compound is likely susceptible to degradation under acidic, alkaline, and photolytic conditions, while being relatively stable under neutral, oxidative, and solid-state thermal stress.

Stability in Common Solvents

A study on a different quinazoline derivative, BG1188, revealed that it was highly stable in ultrapure water for over 40 days when stored at 4°C in the dark.[7] However, the same study found that BG1188 was unstable in DMSO, showing immediate modifications in its absorption spectra.[7] This finding warrants caution when preparing stock solutions of this compound in DMSO for long-term storage, despite supplier information suggesting its solubility in this solvent.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Testing: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in the desired stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For photostability, expose the solid drug and its solution to light (e.g., ICH option 1 or 2). For thermal stability, store the solid drug at an elevated temperature (e.g., 50°C).

-

Stress Application: Incubate the samples under the specified conditions for a defined period.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Peak Purity: Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

Caption: Workflow for Forced Degradation Study.

Signaling Pathway

This compound functions by blocking the α1-adrenergic signaling pathway. This pathway is initiated by the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events resulting in physiological responses such as vasoconstriction.

Caption: α1-Adrenergic Signaling Pathway and this compound Inhibition.

Conclusion

While direct quantitative solubility and stability data for this compound are not extensively published, this guide provides a robust predictive framework based on the known properties of its chemical class. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their applications. It is recommended that solubility and stability studies are conducted early in the drug development process to inform formulation and analytical strategies. The apparent discrepancy in the stability of a related quinazoline derivative in DMSO highlights the importance of experimental verification of all physicochemical parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating Preclinical Development: A Technical Guide to Metazosin Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazosin, a quinazoline-based compound, is an α1-adrenergic receptor antagonist. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is fundamental for predicting its behavior in humans and ensuring a safe and effective transition from laboratory to clinic. This technical guide provides a comprehensive overview of the available data on this compound's pharmacokinetics and metabolism in key animal models. Due to the limited publicly available data specifically for this compound, this guide incorporates data from the structurally related and well-studied α1-blockers, Prazosin (B1663645) and Doxazosin (B1670899), to provide a broader context and predictive insights. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key pathways and workflows to enhance understanding.

Pharmacokinetics of this compound and Related Compounds in Animal Models

Pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific quantitative data for this compound is sparse in publicly accessible literature, a 1989 study by Lapka et al. investigated the interspecies pharmacokinetic scaling of this compound in mice, rats, and rabbits, suggesting a foundation for predicting human pharmacokinetics.[1] To provide a more comprehensive quantitative overview, the following tables summarize key pharmacokinetic parameters for the related compounds, Prazosin and Doxazosin, in various animal species.

Table 1: Pharmacokinetic Parameters of Prazosin in Animal Models

| Parameter | Dog | Rat |

| Bioavailability (F) | 38 ± 11% | ~50% |

| Half-life (t½) | 2.5 - 3.9 hours | 1.2 hours |

| Volume of Distribution (Vd) | 48.6 ± 15.3 L | - |

| Clearance (CL) | - | 30 mL/min/kg |

| Route of Elimination | Primarily biliary | Primarily biliary |

Data compiled from various sources.[2][3][4][5]

Table 2: Pharmacokinetic Parameters of Doxazosin in Animal Models

| Parameter | Dog | Rat | Mouse |

| Bioavailability (F) | 60% | ~50% | - |

| Half-life (t½) | 5 hours | 1.2 hours | - |

| Volume of Distribution (Vd) | - | - | - |

| Clearance (CL) | 13 mL/min/kg | 30 mL/min/kg | - |

| Plasma Protein Binding | - | 95.3% | - |

| Route of Elimination | Feces | Feces | Feces |

Data compiled from various sources.[2][6]

Metabolism of this compound and Related Compounds

The biotransformation of a drug is a critical determinant of its efficacy and safety. While specific metabolic pathways for this compound are not extensively documented, the metabolism of Prazosin and Doxazosin has been studied in several animal species. Given their structural similarities, it is reasonable to infer that this compound likely undergoes similar metabolic transformations.

The primary metabolic pathways for Prazosin and Doxazosin in rats and dogs involve O-demethylation of the quinazoline (B50416) ring and subsequent glucuronide conjugation.[3][7] Other identified metabolites of Prazosin in rats include products of amide hydrolysis and oxidation of the piperazine (B1678402) ring.[8] For Doxazosin, major metabolic pathways in mice, rats, and dogs include 6- and 7-O-demethylation and 6'- and 7'-hydroxylation.[2][6][9]

Table 3: Major Metabolites of Prazosin and Doxazosin in Animal Models

| Parent Compound | Animal Model | Major Metabolites |

| Prazosin | Rat, Dog | 6-O-demethyl prazosin, 7-O-demethyl prazosin, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, 2,4-diamino-6,7-dimethoxyquinazoline |

| Doxazosin | Mouse, Rat, Dog | 6-O-demethyl doxazosin, 7-O-demethyl doxazosin, 6'-hydroxy doxazosin, 7'-hydroxy doxazosin |

Data compiled from various sources.[2][3][6][7][8][9]

The following diagram illustrates the likely primary metabolic pathways for a quinazoline-based α1-blocker like this compound, based on the data from Prazosin and Doxazosin.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of pharmacokinetic and metabolism studies. The following sections outline typical methodologies employed in animal studies for compounds like this compound.

Animal Models

Commonly used animal models for pharmacokinetic studies include mice, rats, and rabbits.[10][11][12][13] The choice of species is often based on factors such as similarities in metabolic pathways to humans, cost, and ease of handling. For quinazoline derivatives, rats and dogs have been frequently used.[2][3][4][7]

Dosing and Sample Collection

Intravenous (IV) Administration:

-

Vehicle: The drug is typically dissolved in a suitable vehicle such as saline, polyethylene (B3416737) glycol, or a solution of 7% Tween 80, 3% ethanol, and 5% DMSO in saline.[14]

-

Dose: A single bolus dose is administered, often via the tail vein in rodents or a cephalic or saphenous vein in larger animals.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) from sites like the submandibular vein, orbital sinus, or via cardiac puncture (terminal) in mice.[10][11] In larger animals like rabbits, the marginal ear vein is a common site for repeated sampling.[12]

Oral (PO) Administration:

-

Vehicle: The drug is often formulated as a suspension or solution for oral gavage.

-

Dose: A single oral dose is administered using a gavage needle.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, 240, 360 minutes) to capture the absorption phase.[11]

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic fate of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prazosin first-pass metabolism and hepatic extraction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 12. In vivo pharmacokinetic studies [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]

Cellular Effects of Metazosin on Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cellular effects of Metazosin, a quinazoline-based α1-adrenergic receptor antagonist, on smooth muscle cells. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document utilizes data from the well-characterized and structurally similar α1-blocker, Prazosin, as a representative compound to illustrate the pharmacological and cellular mechanisms. This compound, also known as Kenosin, functions by selectively blocking α1-adrenergic receptors, which are integral to the regulation of smooth muscle tone, particularly in the vasculature and prostate.[1][2][3] This antagonism disrupts the canonical Gq-protein coupled signaling cascade, leading to smooth muscle relaxation. This guide details the molecular mechanism of action, summarizes key quantitative pharmacological data, provides comprehensive experimental protocols for studying such compounds, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and Alpha-1 Adrenergic Antagonism

This compound is an antihypertensive agent that belongs to the class of α1-adrenergic receptor antagonists.[2][3] Its primary therapeutic applications include the management of hypertension and benign prostatic hyperplasia (BPH).[3][4] The cellular basis for these effects lies in its ability to selectively bind to and inhibit α1-adrenergic receptors located on the surface of smooth muscle cells.[3][4] These receptors are prevalent in the smooth muscle lining of blood vessels and the prostate gland.[3][4]

Under normal physiological conditions, the binding of endogenous catecholamines, such as norepinephrine (B1679862), to α1-adrenergic receptors triggers a signaling cascade that results in smooth muscle contraction.[4] this compound competitively blocks this interaction, leading to vasodilation of both arterioles and veins, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3][5] In the prostate, this smooth muscle relaxation alleviates urinary obstruction associated with BPH.[3]

Molecular Mechanism of Action

The contractile state of smooth muscle cells is predominantly regulated by the intracellular concentration of calcium ions (Ca²⁺). The activation of α1-adrenergic receptors by an agonist initiates a well-defined signaling pathway that leads to an increase in cytosolic Ca²⁺. This compound exerts its effect by interrupting this pathway at the receptor level.

The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq class of G-proteins. The binding of an agonist, such as norepinephrine, induces a conformational change in the receptor, activating the Gq protein. The activated Gαq subunit, in turn, activates the enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), which is the primary intracellular calcium store. This binding opens Ca²⁺ channels, leading to the release of stored calcium into the cytosol.

The resulting increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.

This compound, by acting as an antagonist at the α1-adrenergic receptor, prevents the initiation of this entire cascade. By blocking the binding of norepinephrine, it inhibits the activation of the Gq protein and the subsequent production of IP₃ and DAG. This leads to a decrease in intracellular calcium levels and, consequently, smooth muscle relaxation.

Quantitative Pharmacological Data

While specific quantitative data for this compound is sparse in the available literature, extensive research on Prazosin provides a robust dataset for understanding the pharmacology of this class of drugs at α1-adrenergic receptors. The following tables summarize key binding and functional parameters for Prazosin.

Table 1: Binding Affinity of Prazosin for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | pKᵢ | Reference |

| α1A | [³H]-Prazosin | Rat Heart Membranes | - | 9.70 | [6] |

| α1B | [³H]-Prazosin | Rat Heart Membranes | - | 9.56 | [6] |

| α1D | [³H]-Prazosin | Rat Thoracic Aorta | - | 9.9 (pKD) | [7] |

| α1 | [³H]-Prazosin | Rat Myocardial Cells | 0.156 (Kd) | - | [8] |

Table 2: Functional Antagonism of Prazosin in Smooth Muscle Preparations

| Tissue Preparation | Agonist | pA₂ Value | Reference |

| Rat Mesenteric Artery | Norepinephrine | 8.52 | [9] |

| Rat Aorta | Phenylephrine (B352888) | 7.9 | [10] |

| Rabbit Cutaneous Resistance Arteries | Noradrenaline | 9.14 | [11] |

| Rat Anococcygeus Muscle | Phenylephrine | 8.93 | [12] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKᵢ is the negative logarithm of the inhibition constant (Kᵢ).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of α1-adrenergic antagonists like this compound on smooth muscle cells.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for α1-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Isolate tissues rich in α1-adrenergic receptors (e.g., rat cerebral cortex, liver, or vascular smooth muscle).

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[13]

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled α1-adrenergic antagonist (e.g., [³H]-Prazosin), and varying concentrations of unlabeled this compound.[14]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).[8]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[13]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.[13]

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

-

Smooth Muscle Contraction Assay

Objective: To determine the functional antagonist potency (pA₂) of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Isolate a segment of vascular smooth muscle, such as the rat thoracic aorta or mesenteric artery.[15][16]

-

Cut the tissue into rings of a specified width (e.g., 2-4 mm).

-

Mount the tissue rings in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[15]

-

Connect one end of the tissue ring to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate for a defined period (e.g., 60-90 minutes).[15]

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.[15]

-

After obtaining a maximal response, wash the tissue repeatedly to return to baseline tension.

-

-

Antagonist Incubation:

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration for each condition (agonist alone and agonist + this compound).

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) for each curve.

-

Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The dose ratio is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ of the agonist alone.

-

The pA₂ value is the x-intercept of the Schild plot.[12][17]

-

Intracellular Calcium Measurement

Objective: To visualize and quantify the effect of this compound on agonist-induced changes in intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells.

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture primary smooth muscle cells or a suitable cell line on glass coverslips.

-

Load the cells with a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM. This is done by incubating the cells in a physiological buffer containing Fura-2 AM, often with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[18][19]

-

After the loading period, wash the cells to remove extracellular dye and allow time for intracellular de-esterification of the Fura-2 AM to the active Fura-2 form.[20]

-

-

Fluorescence Microscopy:

-

Experimental Procedure:

-

Establish a baseline fluorescence ratio.

-

Stimulate the cells with an α1-adrenergic agonist (e.g., phenylephrine) and record the change in the 340/380 nm fluorescence ratio, which corresponds to an increase in [Ca²⁺]i.

-

In a separate experiment or after washing out the agonist, pre-incubate the cells with this compound for a defined period.

-

Stimulate the cells again with the same concentration of the agonist in the presence of this compound and record the fluorescence ratio.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio over time.

-

The ratio data can be converted to absolute [Ca²⁺]i values using a calibration procedure with ionophores (e.g., ionomycin) in the presence of known high and low Ca²⁺ concentrations.[21]

-

Compare the magnitude and kinetics of the Ca²⁺ response to the agonist in the absence and presence of this compound to determine the inhibitory effect of the antagonist.

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of α1-adrenergic receptor antagonism by this compound.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a smooth muscle contraction assay.

Conclusion

This compound is a potent and selective α1-adrenergic receptor antagonist that exerts its therapeutic effects by inducing smooth muscle relaxation. Its mechanism of action is well-understood and involves the competitive inhibition of norepinephrine binding to α1-adrenergic receptors, thereby blocking the Gq-protein mediated signaling cascade that leads to an increase in intracellular calcium. While specific quantitative pharmacological data for this compound are not widely available, the extensive data for the analogous compound Prazosin provides a solid framework for understanding its cellular effects. The experimental protocols detailed in this guide offer robust methods for the further characterization of this compound and other α1-adrenergic antagonists. The continued study of these compounds is crucial for the development of more effective therapies for cardiovascular and urological disorders.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats [scielo.org.mx]

- 17. m.youtube.com [m.youtube.com]

- 18. ionbiosciences.com [ionbiosciences.com]

- 19. hellobio.com [hellobio.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Metazosin's Role in Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosin, a quinazoline-based compound, functions as a selective antagonist of alpha-1 adrenergic receptors. This guide delineates the pivotal role of this compound in modulating intracellular signal transduction pathways. By competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862), to alpha-1 adrenergic receptors, this compound effectively uncouples the receptor from its associated Gq/11 protein. This action abrogates the canonical downstream signaling cascade, which involves the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The ultimate consequences of this blockade are the inhibition of intracellular calcium mobilization and the prevention of protein kinase C (PKC) activation, leading to smooth muscle relaxation and vasodilation. This technical guide provides a comprehensive overview of this pathway, quantitative data on receptor binding, detailed experimental protocols for studying these interactions, and visual representations of the signaling cascade.

Introduction to Alpha-1 Adrenergic Signal Transduction

Alpha-1 adrenergic receptors are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily. They are crucial in regulating a myriad of physiological processes, most notably the contraction of smooth muscle in blood vessels, the prostate, and the bladder neck[1]. The binding of endogenous agonists like norepinephrine to these receptors initiates a conformational change that activates the heterotrimeric G protein, Gq/11[1].

The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), a key enzyme in this signaling pathway. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). The activation of PKC leads to the phosphorylation of various downstream target proteins, culminating in a cellular response, such as smooth muscle contraction.

This compound: Mechanism of Action

This compound is a selective antagonist of alpha-1 adrenergic receptors[2][3]. Its chemical structure, based on a quinazoline (B50416) nucleus, allows it to bind to these receptors with high affinity, thereby preventing the binding of norepinephrine and other agonists. By occupying the receptor's binding site, this compound effectively blocks the initiation of the Gq/11-mediated signal transduction cascade. This blockade prevents the downstream generation of IP3 and DAG, leading to a lack of increase in intracellular calcium and the absence of PKC activation[1]. The physiological manifestation of this antagonism is the relaxation of smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure[1]. This mechanism of action underlies its therapeutic use as an antihypertensive agent[1][2].

Quantitative Data

While specific quantitative data for this compound's binding affinity and functional antagonism are not widely available in the public domain, data for the structurally and functionally similar alpha-1 adrenergic antagonist, prazosin (B1663645), can be used as a reliable surrogate for comparative purposes. Prazosin, like this compound, is a quinazoline derivative and a potent alpha-1 adrenergic receptor blocker.

Table 1: Binding Affinity (Ki) of Prazosin for Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1A | 0.72 | [4] |

| α1B | 0.15 | [4] |

| α1D | Not specified |

Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism (pA2) of Prazosin

| Tissue/Assay | Agonist | pA2 Value | Reference |

| Rat Mesenteric Artery | Noradrenaline | 8.52 | [5] |

| Rabbit Cutaneous Resistance Arteries | Noradrenaline | 9.14 | [6] |

| Rat Thoracic Aorta | Norepinephrine/Phenylephrine | 9.8 - 10.7 | [7] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's antagonistic action on the alpha-1 adrenergic receptor signaling pathway.

Caption: Experimental workflow for characterizing this compound's effects on signal transduction.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound with the alpha-1 adrenergic receptor and its impact on downstream signaling.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors using [3H]-prazosin as the radioligand.

Materials:

-

Cell membranes prepared from tissues or cells expressing alpha-1 adrenergic receptors (e.g., rat liver, CHO cells stably expressing human α1A, α1B, or α1D receptors).

-

[3H]-prazosin (specific activity ~70-90 Ci/mmol).

-

This compound hydrochloride.

-

Phentolamine (B1677648) (for non-specific binding determination).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay)[8].

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin (at a final concentration near its Kd, e.g., 0.3 nM), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of phentolamine (final concentration 10 µM).

-

Competition: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of this compound at various concentrations (e.g., 10-12 M to 10-5 M).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium[8].

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand[8].

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [3H]-prazosin binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-prazosin and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This protocol measures the effect of this compound on agonist-induced production of inositol phosphates (IPs), a direct measure of PLC activity.

Materials:

-

Cultured cells expressing alpha-1 adrenergic receptors (e.g., HEK293 cells).

-

myo-[3H]-inositol.

-

Inositol-free culture medium.

-

Agonist (e.g., phenylephrine).

-

This compound hydrochloride.

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

-

Perchloric acid (PCA).

-

Potassium hydroxide (B78521) (KOH) with HEPES buffer.

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation counter.

Procedure:

-

Cell Labeling: Plate cells and grow to near confluency. Replace the medium with inositol-free medium containing myo-[3H]-inositol (1-5 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools[3].

-

Pre-incubation: Wash the cells with a buffer containing LiCl (e.g., 10 mM) and pre-incubate for 15-30 minutes. For antagonist studies, add various concentrations of this compound during this step.

-

Stimulation: Add the agonist (phenylephrine, e.g., 10 µM) and incubate for a specified time (e.g., 30-60 minutes).

-

Extraction: Terminate the stimulation by adding ice-cold PCA (e.g., 5% final concentration). Scrape the cells and collect the lysate.

-

Neutralization: Neutralize the extracts with KOH/HEPES buffer. Centrifuge to pellet the precipitate.

-

Chromatography: Apply the supernatant to an anion-exchange column. Wash the column extensively with water. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid)[3].

-

Quantification: Measure the radioactivity of the eluate using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the agonist-induced IP accumulation in the absence of the antagonist. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation in the presence and absence of this compound, using a fluorescent calcium indicator.

Materials:

-

Cultured cells expressing alpha-1 adrenergic receptors.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Agonist (e.g., phenylephrine).

-

This compound hydrochloride.

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluency.

-

Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells, add the loading solution, and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.

-

Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in a fluorescence plate reader. For Fura-2, measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, measure the fluorescence emission at ~520 nm with excitation at ~490 nm.

-

Agonist Addition: After establishing a stable baseline fluorescence, inject the agonist (phenylephrine) into the wells and continue recording the fluorescence signal.

-

Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation. For Fluo-4, use the change in fluorescence intensity. The change in the fluorescence signal reflects the change in [Ca2+]i. Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50 value.

Conclusion

This compound exerts its therapeutic effects through the competitive antagonism of alpha-1 adrenergic receptors. This action directly inhibits the Gq/11-mediated signal transduction pathway, preventing the production of key second messengers, IP3 and DAG, and the subsequent mobilization of intracellular calcium and activation of PKC. The net result is the relaxation of vascular and other smooth muscles. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other alpha-1 adrenergic antagonists, facilitating further research and drug development in this area. While this compound-specific quantitative data remains limited in publicly available literature, the provided data for the closely related compound prazosin offers a valuable comparative baseline for such investigations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effects of tiodazosin, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical hemodynamic profile of trimazosin in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on Metazosin and its Congeners for Novel Therapeutic Applications: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Metazosin, a quinazoline-based α1-adrenergic receptor antagonist, was initially investigated for the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] While its development was discontinued, the therapeutic class to which it belongs has demonstrated significant potential beyond its original indications.[1] This technical guide explores the landscape of novel therapeutic applications for this compound and its structural and pharmacological congeners, such as prazosin (B1663645) and doxazosin (B1670899). Drawing upon preclinical and clinical data from these related compounds, this paper will delve into their potential utility in oncology and the treatment of post-traumatic stress disorder (PTSD). The primary focus will be on summarizing quantitative data, detailing experimental protocols, and elucidating the underlying signaling pathways.

Introduction: The Quinazoline (B50416) α1-Adrenergic Antagonist Class

This compound is a selective α1-adrenergic receptor blocker that functions by inhibiting the binding of norepinephrine (B1679862) to these receptors on smooth muscle cells.[3] This antagonism leads to vasodilation and a reduction in blood pressure, and relaxation of smooth muscle in the prostate and bladder neck, which alleviates symptoms of BPH.[3][4] While this compound itself did not proceed to market, extensive research into other quinazoline derivatives like prazosin and doxazosin has uncovered promising therapeutic avenues beyond their approved uses.[1][5][6] These exploratory studies form the basis of this whitepaper, providing a roadmap for potential future investigations into this compound or novel compounds with a similar pharmacological profile.

Novel Therapeutic Area: Oncology

Emerging evidence suggests that quinazoline-based α1-adrenoceptor antagonists possess anticancer properties, primarily through the induction of apoptosis in various cancer cell lines.[7] This effect has been observed to be independent of α1-adrenoceptor antagonism, pointing to a distinct mechanism of action.[5][7]

Quantitative Data Summary: Anticancer Activity of Doxazosin and Prazosin

The following tables summarize the in vitro cytotoxic and apoptotic effects of doxazosin and prazosin on various cancer cell lines.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Doxazosin | PC-3 (Prostate Cancer) | MTT Assay | IC50 | 25.42 ± 1.42 µM | [8] |

| Doxazosin | PC-3 (Prostate Cancer) | Apoptosis Assay (FACS) | % Apoptosis (vs. control) | 10.99% (p=0.001) | [8] |

| Doxazosin | BPH-1 (Benign Prostate) | Hoechst Stain | Increased Apoptosis | Significant at 24h & 48h | [1] |

| Doxazosin | HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 | 86.6 ± 158.5 µg/ml | [9] |

| Doxazosin | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 | 86.6 ± 158.5 µg/ml | [9] |

| Prazosin | PC-3 (Prostate Cancer) | Cytotoxicity Assay | Relative Potency | Prazosin = Doxazosin | [10] |

| Prazosin | LNCaP (Prostate Cancer) | Cytotoxicity Assay | Relative Potency | Prazosin = Doxazosin | [10] |

| Prazosin | U251 (Glioblastoma) | CCK-8 Assay | IC50 | 13.16 µM | [11] |

| Prazosin | U87 (Glioblastoma) | CCK-8 Assay | IC50 | 11.57 µM | [11] |

Experimental Protocols: In Vitro Anticancer Assays

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, U251) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8][11]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Doxazosin from 0.1 to 100 µM) for a specified duration (e.g., 72 hours).[8]

-

Reagent Incubation:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Subsequently, add 100 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[12][13]

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[11][13]

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

This protocol details the steps to quantify apoptosis in cells treated with a test compound.

-

Cell Culture and Treatment: Culture cells (e.g., PC-3, U251) and treat with the desired concentration of the test compound (e.g., Prazosin) for 24 hours.[11]

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) in the dark at room temperature for 5-15 minutes.[11][14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[11][15]

-

Quantification: Quantify the percentage of apoptotic cells in the treated and control groups.

Signaling Pathways in Anticancer Activity

The pro-apoptotic effect of quinazoline-based α1-adrenoceptor antagonists in cancer cells is multifaceted and appears to be independent of their action on adrenoceptors.[7] Key signaling pathways implicated include the activation of the TGF-β signaling pathway and the induction of the death receptor-mediated apoptosis pathway.[7][16]

Novel Therapeutic Area: Post-Traumatic Stress Disorder (PTSD)

Prazosin, a congener of this compound, has been investigated for its efficacy in treating PTSD-related nightmares.[4] The underlying hypothesis is that by blocking α1-adrenergic receptors in the central nervous system, prazosin can mitigate the effects of norepinephrine, which is implicated in the hyperarousal and fear memory consolidation associated with PTSD.[4]

Quantitative Data Summary: Prazosin in PTSD-Related Nightmares

The following table summarizes key findings from a pivotal clinical trial of prazosin for combat-related PTSD.

| Trial | Outcome Measure | Prazosin Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |